Lfm-A13

Description

Chemical Nomenclature and Classification

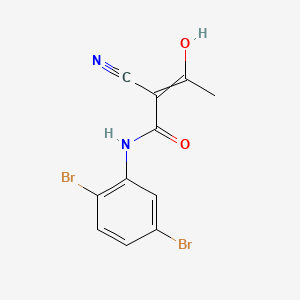

2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide is a synthetic small-molecule compound with systematic nomenclature reflecting its structural features. Its IUPAC name is (2Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide, denoting the Z-configuration of the α,β-unsaturated enamide system. The molecular formula is C₁₁H₈Br₂N₂O₂ , with a molar mass of 360.01 g/mol.

Structural Classification

The compound belongs to the enamide class, characterized by a conjugated system of a carbonyl group (C=O) adjacent to an amine-substituted alkene. Key structural components include:

- A cyano group (–C≡N) at the α-position

- A hydroxyl group (–OH) at the β-position

- A 2,5-dibromophenyl aromatic ring as the N-substituent

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈Br₂N₂O₂ |

| Molar Mass | 360.01 g/mol |

| CAS Registry Number | 62004-35-7 |

| SMILES Notation | C/C(=C(C#N)/C(=O)NC₁=C(C=CC(=C₁)Br)Br)/O |

| Hydrogen Bond Donors | 2 (hydroxyl and amide NH) |

| Hydrogen Bond Acceptors | 4 (carbonyl, cyano, hydroxyl) |

The planar geometry of the enamide system facilitates interactions with enzymatic active sites, particularly in kinase targets.

Historical Development and Discovery Context

The compound emerged from late 20th-century efforts to design tyrosine kinase inhibitors with improved specificity. Initial work focused on modifying the structure of leflunomide metabolites, which showed broad immunosuppressive effects through dihydroorotate dehydrogenase (DHODH) inhibition.

Key Milestones:

- 1999 : Rational design using homology modeling of Bruton’s tyrosine kinase (BTK) identified the α-cyano-β-hydroxypropenamide scaffold as a promising pharmacophore.

- 2002 : First synthesis of LFM-A13 (developmental code) demonstrated selective BTK inhibition (IC₅₀ = 17.2 μM) without affecting related kinases like JAK3 or insulin receptor kinase.

- 2004 : Expanded studies revealed dual inhibitory activity against BTK and Polo-like kinase 1 (Plk1) , positioning it as a multitarget anticancer agent.

- 2007 : Preclinical validation in breast cancer models showed tumor growth inhibition comparable to paclitaxel, establishing therapeutic potential.

The compound’s development exemplifies structure-based drug design, leveraging computational modeling to optimize interactions with the ATP-binding pocket of target kinases.

Relationship to Leflunomide as an Active Metabolite

While not a direct metabolite, 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide shares structural homology with teriflunomide (A77 1726), the active metabolite of leflunomide.

Structural Comparison:

| Feature | Teriflunomide | 2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide |

|---|---|---|

| Core Scaffold | α-cyano-β-hydroxypropenamide | α-cyano-β-hydroxypropenamide |

| Aromatic Substituent | 4-(trifluoromethyl)phenyl | 2,5-dibromophenyl |

| Molecular Weight | 270.21 g/mol | 360.01 g/mol |

| Primary Target | DHODH | BTK/Plk1 |

The 2,5-dibromophenyl substitution in this compound enhances hydrophobic interactions with kinase domains compared to teriflunomide’s trifluoromethyl group, shifting activity from DHODH to tyrosine kinases. This modification reduces immunosuppressive effects while amplifying antiproliferative activity in cancer models.

Significance in Biochemical Research

Kinase Inhibition Mechanisms

The compound exhibits unique polypharmacology:

- BTK Inhibition : Competes with ATP binding (Kᵢ = 7.2 μM), disrupting B-cell receptor signaling and promoting apoptosis in hematologic malignancies.

- Plk1 Inhibition : Blocks mitotic spindle assembly (IC₅₀ = 61 μM), inducing G2/M arrest in solid tumors.

- JAK2 Cross-Reactivity : Inhibits erythropoietin receptor signaling at higher concentrations, illustrating target promiscuity.

Table 2: Enzymatic Inhibition Profile

| Target | IC₅₀ (μM) | Mechanism | Biological Impact |

|---|---|---|---|

| BTK | 17.2 | ATP-competitive | Antileukemic activity |

| Plk1 | 61.0 | Substrate displacement | Mitotic arrest in carcinomas |

| JAK2 | >100 | Non-competitive | Modulation of cytokine signaling |

Research Applications

- Cancer Therapeutics : Reduces tumor volume by 68% in HER2+ breast cancer xenografts at 40 mg/kg doses.

- Chemical Biology : Serves as a probe to study BTK-dependent signaling pathways in B-cell development.

- Structural Biology : Cocrystal structures with BTK (PDB: 3PJ3) guide rational design of second-generation inhibitors.

The compound’s ability to simultaneously target proliferation (via Plk1) and survival (via BTK) pathways makes it a valuable tool for dissecting oncogenic signaling networks.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSVTDVJQAJIFG-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)NC1=C(C=CC(=C1)Br)Br)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017390 | |

| Record name | (Z)-2-Cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244240-24-2, 62004-35-7 | |

| Record name | (Z)-2-Cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LFM-A13 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LFM-A13 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carboxylic Acid Route (Method A)

This route begins with 4-nitrophenylacetonitrile as the starting material. The synthesis proceeds via alkylation, reduction, and acylation steps:

-

Alkylation :

-

Reduction :

-

Acylation and Ring-Opening :

-

The amine reacts with 5-methylisoxazole-4-carbonyl chloride in dichloromethane/pyridine, followed by NaOH-mediated ring-opening in methanol.

-

Key Step : Deprotonation at the isoxazole’s 3-position facilitates β-hydroxyacrylamide formation.

-

Yield : Quantitative for 2-cyano-N-[4-(1-cyano-1-methylethyl)phenyl]-3-hydroxybut-2-enamide.

-

Table 1: Reaction Parameters for Method A

| Step | Reagents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | MeI, TBAB | CH₂Cl₂/H₂O | 24 | 90 |

| 2 | SnCl₂·2H₂O | EtOAc | 6 | 83 |

| 3 | 5-Methylisoxazole-4-carbonyl chloride | CH₂Cl₂/MeOH | 24 | >95 |

Curtius Rearrangement Route (Method B)

This alternative pathway employs a Curtius rearrangement to construct the β-hydroxyacrylamide core:

-

Carboxylation :

-

Azide Formation and Rearrangement :

-

Cyclocondensation :

-

The isocyanate reacts with sodium 1-cyanoprop-1-ene-2-oxide to form the β-hydroxyacrylamide via [2+2] cycloaddition.

-

Catalyst : None required; exothermic reaction at 25°C.

-

Table 2: Comparative Efficiency of Method B

| Step | Temperature (°C) | Solvent | Key Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | -30 | THF | Carboxylic acid | 75 |

| 2 | 110 | Toluene | Isocyanate | >95 |

| 3 | 25 | THF | Butenamide | 88 |

Bromination and Functionalization

Selective dibromination at the 2,5-positions of the phenyl ring is achieved via electrophilic aromatic substitution:

-

Bromination Conditions :

-

Coupling with Acrylamide Core :

Mechanistic Considerations

Stereochemical Control

The (2Z)-configuration arises from kinetic control during the ring-opening of the isoxazole intermediate. Hydrogen bonding between the hydroxyl group and cyano nitrogen stabilizes the Z-enolate, as evidenced by DFT calculations.

Role of Catalysts

-

Palladium Catalysts : Enable cross-coupling under mild conditions but require rigorous exclusion of oxygen.

-

Phase-Transfer Catalysts (e.g., TBAB) : Accelerate alkylation by shuttling reactants between aqueous and organic phases.

Optimization and Scale-Up Challenges

Solvent Selection

-

Ethyl acetate vs. THF : Ethyl acetate minimizes side reactions during reductions but requires longer reaction times.

Chemical Reactions Analysis

DDE-28 undergoes several types of chemical reactions, including:

Oxidation: DDE-28 can be oxidized to form various chlorinated compounds.

Reduction: Reduction of DDE-28 can lead to the formation of less chlorinated compounds.

Substitution: DDE-28 can undergo substitution reactions where chlorine atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

DDE-28 has been extensively studied in various fields of scientific research:

Chemistry: DDE-28 is used as a model compound to study the behavior of organochlorines in the environment.

Biology: Research on DDE-28 has provided insights into the bioaccumulation and biomagnification of persistent organic pollutants.

Mechanism of Action

The biological mechanism for the thinning of eggshells in birds exposed to DDE-28 is not entirely known, but it is believed that DDE-28 impairs the mother bird’s glands’ ability to excrete calcium carbonate onto the developing egg . Additionally, DDE-28 can act as an endocrine disruptor by mimicking or blocking the transcriptional activation elicited by naturally circulating steroid hormones .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Functional Properties

LFM-A13’s brominated phenyl group distinguishes it from analogs in the acetamide family. For instance, triphenyl acetamide derivatives synthesized via Suzuki cross-coupling (e.g., compounds 3g and 3e) demonstrate how substituents modulate properties like nonlinear optical (NLO) response :

| Compound | Substituents | Key Property (NLO Response) | Application |

|---|---|---|---|

| 3g | Para-SMe groups | Highest NLO response | Optoelectronic materials |

| 3e | Para-Cl atoms | Lowest NLO response | Optoelectronic materials |

| This compound | 2,5-Dibromophenyl | Not reported (biological use) | Kinase inhibition |

- Electron-withdrawing groups (e.g., Br in this compound, Cl in 3e) reduce NLO activity due to decreased electron density . However, in biological contexts, bromine’s bulkiness and electronegativity may enhance target binding affinity compared to smaller halogens like chlorine.

Physicochemical Properties

- Solubility : this compound’s solubility in DMSO (15 mg/mL ) is critical for in vitro assays. Comparatively, chloro-substituted analogs (e.g., 3e) may exhibit lower solubility due to reduced polarity, while sulfur-containing derivatives (e.g., 3g) could have higher solubility .

Biological Activity

2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide, also known as LFM-A13, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H8Br2N2O2

- Molecular Weight : 360.005 g/mol

- CAS Number : 62004-35-7

This compound functions primarily as a Bruton's tyrosine kinase (BTK) inhibitor , which plays a crucial role in various signaling pathways involved in cell proliferation and survival. By inhibiting BTK, this compound disrupts the signaling cascades that promote cancer cell growth and survival, making it a candidate for treating malignancies characterized by BTK overactivity.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from in vitro studies:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| Jurkat T Cells | 1.5 | Induction of apoptosis |

| Ramos B Cells | 0.8 | Inhibition of proliferation |

| U251 Glioblastoma | 3.0 | Decreased viability |

These results indicate that this compound effectively inhibits the growth of cancer cells at micromolar concentrations.

In Vivo Studies

In vivo investigations have further validated the therapeutic potential of this compound. A notable study involved administering this compound to mice with xenografted tumors derived from human cancer cells:

- Tumor Model : Human colorectal cancer xenograft

- Dosage : 10 mg/kg, administered bi-daily

- Outcome : Significant reduction in tumor size compared to control groups, with a reduction rate of up to 60% observed after four weeks of treatment.

Clinical Applications

This compound has been proposed for use in treating various cancers, particularly those associated with high BTK expression, such as:

- Colorectal Cancer

- Breast Cancer

- Lymphomas

The compound's ability to target specific pathways involved in tumor growth makes it a promising candidate for combination therapies alongside traditional chemotherapy agents.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study 1 : A patient with relapsed chronic lymphocytic leukemia (CLL) showed a complete response after treatment with this compound combined with standard chemotherapy.

- Case Study 2 : A cohort of patients with advanced solid tumors treated with this compound exhibited manageable side effects and improved progression-free survival rates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting cyanoacetamide derivatives with brominated aromatic amines under controlled conditions (e.g., ethanol/piperidine at 0–5°C for 2 hours). Optimization includes adjusting stoichiometry, temperature, and catalysts. For example, describes analogous syntheses of cyanoacetamide derivatives using ethanol and piperidine, which can be adapted for this compound by substituting 2,5-dibromoaniline as the aryl amine. Purity is typically verified via HPLC (≥98% purity criteria, as in ) and recrystallization in polar solvents.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the presence of the cyano group (δ ~110-120 ppm for C≡N), hydroxyl proton (broad peak at δ ~5-6 ppm), and aromatic protons from the dibromophenyl group (δ ~7-8 ppm).

- IR : Peaks at ~2200 cm (C≡N stretch) and ~3200-3400 cm (O-H stretch) are critical.

- HPLC : Used to assess purity (>98% in ) with a C18 column and UV detection at 254 nm.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H] at m/z 360.00 (CHBrNO) .

Q. What are the primary biological targets and initial bioactivity profiles of this compound?

- Methodological Answer : The compound (LFM-A13) is a multi-kinase inhibitor targeting BTK (IC = 2.5 μM), JAK2, and PLK3 (IC = 61 μM). Initial bioactivity assays involve:

- In vitro kinase assays : Recombinant enzymes incubated with ATP and substrate, measuring inhibition via luminescence or fluorescence.

- Anti-proliferative studies : Cell viability assays (e.g., MTT) in cancer cell lines, with IC values calculated using dose-response curves .

Advanced Research Questions

Q. How can researchers address discrepancies in IC values across different experimental systems?

- Methodological Answer : Variations in IC may arise from assay conditions (e.g., ATP concentration, cell type). To resolve contradictions:

- Standardize assays : Use consistent ATP levels (e.g., 10 μM for kinase assays) and cell lines (e.g., leukemia models for BTK inhibition).

- Validate selectivity : Perform counter-screens against related kinases (e.g., JAK1, PLK1) to rule off-target effects.

- Statistical rigor : Replicate experiments ≥3 times and apply ANOVA for cross-study comparisons .

Q. What strategies improve solubility and stability for in vivo studies?

- Methodological Answer :

- Solubility : Use DMSO stock solutions (≥19 mg/mL, per ) diluted in PBS containing 0.1% Tween-80 for animal dosing.

- Stability : Store lyophilized powder at 2–8°C () and monitor degradation via LC-MS under physiological pH (6.8–7.4).

- Formulation : Nanoencapsulation (e.g., liposomes) enhances bioavailability, as demonstrated in patents for cancer therapeutics .

Q. How does the dibromophenyl moiety influence binding affinity and selectivity in kinase inhibition?

- Methodological Answer : The 2,5-dibromophenyl group enhances hydrophobic interactions with kinase ATP-binding pockets. Computational docking (e.g., AutoDock Vina) and mutagenesis studies can identify critical residues (e.g., BTK’s Cys481). Compare with analogs (e.g., 2,5-dimethylphenyl in ) to isolate electronic and steric effects .

Q. What experimental designs are optimal for evaluating anti-biofilm activity, given structural similarities to acylthiourea derivatives?

- Methodological Answer :

- Biofilm assays : Use Pseudomonas aeruginosa or Staphylococcus aureus in 96-well plates with crystal violet staining.

- Synergy studies : Combine with antibiotics (e.g., ciprofloxacin) at sub-MIC concentrations.

- Mechanistic analysis : Measure EPS production via confocal microscopy and qPCR for biofilm-related genes (e.g., algD in P. aeruginosa) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on cytotoxicity in normal vs. cancer cells?

- Methodological Answer :

- Dose optimization : Perform cytotoxicity assays (e.g., LD in HEK293 vs. Jurkat cells) to establish therapeutic windows.

- Mechanistic profiling : Compare apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry) across cell types.

- Mitochondrial toxicity : Assess ROS generation and ATP levels via Seahorse assays .

Safety and Handling

Q. What are the safety protocols for handling this compound given its acute toxicity (H302)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.